molecular formula C17H24N6O B5180605 N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide

N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide

Cat. No. B5180605
M. Wt: 328.4 g/mol
InChI Key: HKPKJGIFQQSZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide, commonly known as PPPT, is a tetrazole derivative that has gained significant attention in the scientific community due to its diverse pharmacological properties. PPPT has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

Mechanism of Action

PPPT exerts its pharmacological effects through multiple mechanisms of action. It inhibits the activity of acetylcholinesterase and monoamine oxidase B, leading to increased levels of acetylcholine and dopamine, respectively. PPPT also reduces oxidative stress and inflammation in the brain, which contributes to its neuroprotective effects.
Biochemical and Physiological Effects:
PPPT has been shown to have a wide range of biochemical and physiological effects. It increases the levels of acetylcholine, dopamine, serotonin, and norepinephrine, which are all important neurotransmitters involved in various physiological processes. PPPT also reduces oxidative stress and inflammation, which can lead to neuroprotection and improved cognitive function.

Advantages and Limitations for Lab Experiments

PPPT has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. However, PPPT also has limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for PPPT research, including its potential use in combination with other drugs for the treatment of neurological disorders. PPPT could also be modified to improve its solubility and reduce its potential toxicity. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of PPPT in humans.

Synthesis Methods

PPPT can be synthesized through a multi-step process that involves the reaction of 3-phenylpropylamine with tetrazole-1-acetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the treatment of the reduced intermediate with acetic anhydride.

Scientific Research Applications

PPPT has been extensively studied for its potential therapeutic applications in treating various neurological disorders. In Alzheimer's disease, PPPT has been shown to improve memory and cognitive function in animal models by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. PPPT has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
In Parkinson's disease, PPPT has been shown to protect dopaminergic neurons, which are responsible for the production of dopamine, a neurotransmitter involved in motor control. PPPT achieves this by inhibiting the activity of monoamine oxidase B, an enzyme that breaks down dopamine. PPPT has also been shown to have antidepressant effects by increasing the levels of serotonin and norepinephrine, two neurotransmitters involved in mood regulation.

properties

IUPAC Name

N-(3-phenylpropyl)-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c24-17(18-10-6-9-15-7-2-1-3-8-15)14-23-16(19-20-21-23)13-22-11-4-5-12-22/h1-3,7-8H,4-6,9-14H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPKJGIFQQSZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NN=NN2CC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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